molecular formula C16H10F4N2O B3140563 1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone CAS No. 478030-60-3

1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone

Cat. No.: B3140563
CAS No.: 478030-60-3
M. Wt: 322.26 g/mol
InChI Key: SWQMAGHRNVLUOP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone is a fluorinated benzimidazole derivative characterized by a 4-fluorophenyl group at position 1 and a 2-(trifluoromethyl)-substituted benzimidazole moiety at position 2 of the ethanone backbone.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4N2O/c17-11-7-5-10(6-8-11)14(23)9-22-13-4-2-1-3-12(13)21-15(22)16(18,19)20/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQMAGHRNVLUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152825
Record name 1-(4-Fluorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478030-60-3
Record name 1-(4-Fluorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478030-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H12F4N2OC_{16}H_{12}F_4N_2O, with a molecular weight of approximately 338.28 g/mol. The structure features a benzimidazole moiety, which is known for its diverse biological activities.

Benzimidazole derivatives are recognized for their ability to interact with various biological targets. The specific interactions of this compound include:

  • Inhibition of Enzymes : Many benzimidazole derivatives exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and various kinases.
  • Receptor Modulation : The compound may act on multiple receptor systems, including G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction.

Antimicrobial Activity

Research has shown that benzimidazole derivatives can possess significant antimicrobial properties. In vitro studies have demonstrated that related compounds exhibit activity against various bacterial strains and fungi. For example:

CompoundMIC (μg/ml)Target Organism
Compound A50Staphylococcus aureus
Compound B62.5Escherichia coli
Compound C12.5Candida albicans

These findings suggest that this compound may also exhibit similar properties.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

Cell LineIC50 (μM)Reference Compound IC50 (μM)
MCF-70.650.79
A5490.760.85
HeLa0.120.15

These results indicate that the compound may induce apoptosis and inhibit proliferation in cancer cells through mechanisms such as p53 activation and caspase cleavage.

Case Studies

Several studies have explored the biological activity of benzimidazole derivatives similar to the compound :

  • Study on Antimicrobial Effects : A study evaluated various benzimidazole derivatives against Gram-positive and Gram-negative bacteria using the broth microdilution method. The results indicated that certain derivatives had lower MIC values compared to standard antibiotics, highlighting their potential as effective antimicrobial agents .
  • Anticancer Evaluation : Another study focused on the anticancer properties of benzimidazole derivatives, reporting significant cytotoxicity against MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table highlights structural differences, molecular weights, and observed biological activities of related compounds:

Compound Name Key Structural Features Molecular Weight Biological Activity/Notes Reference
Target Compound : 1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone 4-fluorophenyl, benzimidazole (CF₃-substituted) Not specified N/A (structural focus)
1-[4-(4-Fluorophenyl)piperazino]-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone Piperazino linker between fluorophenyl and benzimidazole Not specified Potential CNS applications (piperazine derivatives often target neurotransmitter receptors)
1-(1-Pyrrolidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone Pyrrolidinyl group replacing fluorophenyl 297.28 >90% purity; possible enhanced solubility due to aliphatic amine
1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)ethanone Pyridinyl-triazole hybrid, chloro-CF₃ substitution Not specified Structural diversity for binding pocket compatibility
1-Biphenyl-4-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethanone Biphenyl core, tetrazole-thio group Not specified Sulfur-containing analogs may influence redox properties or metal binding
1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate Triazole instead of benzimidazole; hemihydrate form 233.23 (anhydrous) Antifungal intermediate; crystal structure stabilized by O–H⋯N and C–H⋯O hydrogen bonds
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole-thio, sulfonyl group, difluorophenyl Not specified Enhanced electron-withdrawing effects for enzyme inhibition
Dioxolane-triazole derivatives (e.g., D17, D20, D22, D26) Dioxolane rings with chlorophenyl/trifluoromethyl substituents ~300–350 Broad-spectrum fungicidal and herbicidal activities

Key Physicochemical Insights :

  • The trifluoromethyl group in the target compound increases lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • Piperazino and pyrrolidinyl substituents () may improve solubility but reduce blood-brain barrier penetration due to increased polarity.

Q & A

Q. What methodological strategies are recommended for optimizing the synthetic yield of 1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone?

Key parameters include solvent selection (polar aprotic solvents like DMF for improved solubility), reaction temperature (60–80°C to balance kinetics and side reactions), and purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate). Catalytic bases like K₂CO₃ can enhance nucleophilic substitution efficiency at the benzimidazole nitrogen. Post-reaction quenching with ice-water improves crystallization yield .

Q. How should researchers characterize the compound’s purity and structural integrity post-synthesis?

Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%). Confirm structure via 1H^1H- and 13C^{13}C-NMR, focusing on diagnostic signals: the trifluoromethyl group (δ120125\delta \sim120–125 ppm in 19F^{19}F-NMR) and the ketone carbonyl (δ195205\delta \sim195–205 ppm in 13C^{13}C-NMR). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What spectroscopic techniques are critical for analyzing the compound’s stability under physiological conditions?

Accelerated stability studies in PBS (pH 7.4) at 37°C over 72 hours, monitored via UV-Vis spectroscopy (λmax ~270 nm for benzimidazole absorbance). LC-MS identifies degradation products, such as hydrolyzed ketone or benzimidazole ring-opened derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural elucidation?

Employ SHELXL for refinement, focusing on resolving disordered trifluoromethyl groups via anisotropic displacement parameters. Use TWINABS for twinned crystals and Olex2 for visualization. Validate hydrogen bonding (e.g., benzimidazole N–H···O=C interactions) with Hirshfeld surface analysis .

Q. What computational approaches predict the compound’s binding affinity for enzyme targets like sphingosine-1-phosphate lyase (S1PL)?

Molecular docking (AutoDock Vina) with S1PL’s active site (PDB: 3V2Y) identifies key interactions: π-π stacking between the benzimidazole and Phe³⁵⁶, and hydrogen bonding via the ketone oxygen. MD simulations (AMBER) assess stability of the ligand-receptor complex over 100 ns .

Q. How can regioselectivity in electrophilic substitutions on the benzimidazole ring be controlled during derivatization?

Direct nitration at the 5-position using HNO₃/H₂SO₄ at 0°C, favored by electron-donating effects of the trifluoromethyl group. Halogenation (e.g., bromine in acetic acid) targets the 4-position due to steric hindrance from the adjacent fluorophenyl group. Monitor via 1H^1H-NMR for substituent-induced deshielding .

Q. What strategies validate the compound’s mechanism of action in anti-inflammatory studies?

In vitro assays: Measure IL-6/TNF-α suppression in LPS-stimulated macrophages (ELISA). In vivo: Collagen-induced arthritis (CIA) mouse model with dose-dependent lymphocyte reduction (flow cytometry). Cross-validate with S1PL enzymatic activity assays using LC-MS quantification of sphingosine-1-phosphate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone

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